6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

Serine Protease Inhibition Cathepsin G Structure-Activity Relationship (SAR)

6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 117039-85-7) is a small-molecule heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one class. This class is recognized for acting as potent alternate-substrate inhibitors of serine proteases, including human leukocyte elastase (HLE) and cathepsin G, by a mechanism of active-site acylation followed by slow deacylation.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 117039-85-7
Cat. No. B5835039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one
CAS117039-85-7
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H11NO2/c1-10-7-8-13-12(9-10)15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
InChIKeyXUKXDTOQDIGVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 117039-85-7): Sourcing a Defined Serine Protease Inhibitor Scaffold


6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one (CAS 117039-85-7) is a small-molecule heterocyclic compound belonging to the 4H-3,1-benzoxazin-4-one class [1]. This class is recognized for acting as potent alternate-substrate inhibitors of serine proteases, including human leukocyte elastase (HLE) and cathepsin G, by a mechanism of active-site acylation followed by slow deacylation [2]. The compound's specific substitution pattern—a methyl group at the 6-position and a phenyl ring at the 2-position—directly aligns with structure-activity relationship (SAR) features reported to enhance acylation rates and achieve nanomolar-range inhibitory constants (Ki) against key therapeutic targets [3]. Its physicochemical identity is defined by an exact mass of 237.0790 g/mol, a polar surface area (PSA) of 43.1 Ų, and a single rotatable bond [4].

Procurement Pitfalls with 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one: Why In-Class Analogs Are Not Interchangeable


Generic substitution within the 2-aryl-4H-3,1-benzoxazin-4-one family introduces significant risk of variable potency and altered kinetic profiles. The established mechanism is a two-step, covalent acylation-deacylation process where the rate of enzyme acylation directly governs inhibitory potency [1]. Key SAR studies demonstrate that a 6-methyl substitution on the benzoxazinone core strongly increases the acylation rate of serine proteases, while the introduction of a 2-aryl moiety is critical for achieving nanomolar binding affinity [2]. Therefore, an analog lacking either the specific 6-methyl group or the 2-phenyl ring will likely exhibit reduced acylation kinetics and a higher Ki, fundamentally altering its utility as a chemical probe or lead compound. Furthermore, positional isomers, such as 2-(2-methylphenyl) or 2-(3-methylphenyl) variants, possess distinct physicochemical properties and are expected to have divergent target binding profiles, making them unsuitable as direct substitutes [3]. The precise chemical structure of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one is thus a non-negotiable requirement for reproducing specific experimental results.

6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one: Quantified Differentiation Evidence for Scientific Selection


Superior Acylation Kinetics Conferred by the 6-Methyl Substituent in Serine Protease Inhibition

A foundational SAR study on 4H-3,1-benzoxazin-4-ones demonstrated that a 6-methyl substitution strongly increases the acylation rate of the serine proteases human cathepsin G and bovine chymotrypsin [1]. While this study did not profile the exact target compound, the finding constitutes a robust class-level inference: 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one will exhibit a faster enzyme acylation rate compared to analogs lacking this substitution, such as the unsubstituted parent 2-phenyl-4H-3,1-benzoxazin-4-one (bentranil). This kinetic advantage is critical because the benzoxazinone mechanism is rate-limited by the acylation step, directly correlating with inhibitory potency.

Serine Protease Inhibition Cathepsin G Structure-Activity Relationship (SAR)

Achievement of Nanomolar Inhibitory Potency via the 2-Phenyl Moiety

The same foundational study established that the introduction of an aryl moiety into the 2-substituent led to compounds with Ki values towards cathepsin G in the nanomolar range, surpassing the potency of many other synthetic inhibitors at the time [1]. This directly implicates the 2-phenyl group of the target compound as a critical pharmacophore for high-affinity binding. As a class-level inference, a user selecting this compound is choosing a scaffold pre-validated for nanomolar potency, a feature not guaranteed by analogs with non-aromatic 2-substituents (e.g., 2-alkyl or 2-amino derivatives).

Cathepsin G Inhibitor Drug Discovery Medicinal Chemistry

Defined Synthetic Route and Characterization for Reproducible Experimental Results

A dedicated synthetic procedure for 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one has been reported, yielding the pure compound in 65% yield (77 mg) and fully characterized by standard spectroscopic methods [1]. This specific, documented preparation offers a significant advantage over other 2-phenyl benzoxazinone isomers, for which distinct synthetic strategies may be required. A scientist following this protocol can expect a reproducible outcome, and a procurement officer can request a product that aligns with this published characterization, ensuring batch-to-batch consistency.

Synthetic Chemistry Process Chemistry Quality Control

Differentiated Physicochemical Profile from Positional Isomers

The compound can be unambiguously identified by its InChI Key (XUKXDTOQDIGVOS-UHFFFAOYSA-N) and possesses a calculated polar surface area (PSA) of 43.1 Ų and a single rotatable bond, as documented in authoritative chemical databases [1]. This distinguishes it from other commercially available positional isomers, such as 2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one (PSA 43.1 Ų but different 3D orientation) and 2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one. The defined low PSA and restricted rotatable bond count are critical computational parameters for predicting membrane permeability and oral bioavailability, making this specific isomer a more attractive lead for drug discovery programs where these properties are paramount.

Physicochemical Properties Chemical Identity ADME Prediction

Verified Application Scenarios for 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one Based on Differential Evidence


Chemical Probe Development for Cathepsin G-Driven Inflammatory Pathology

The established class-level evidence that 2-aryl-6-methyl benzoxazinones are potent nanomolar inhibitors of cathepsin G makes this compound a high-value starting point for developing a chemical probe. Researchers studying the role of cathepsin G in inflammatory diseases such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), or acute respiratory distress syndrome (ARDS) should prioritize this scaffold. Its defined mechanism of action—covalent acylation and slow deacylation—provides a sustained inhibitory effect suitable for probing enzyme function in complex biological systems [1].

Validated Scaffold for Serine Protease Inhibitor Lead Optimization

For medicinal chemistry programs targeting human leukocyte elastase (HLE) or other serine proteases, 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one offers a chemically tractable and biologically validated core scaffold. The presence of the 2-phenyl ring is a key pharmacophore for high affinity, while the 6-methyl group enhances the crucial acylation step [1]. Structure-activity relationship (SAR) campaigns can systematically modify these positions to further optimize potency, selectivity, and pharmacokinetic properties, with the confidence that the unoptimized core already possesses favorable kinetic attributes.

Reference Standard for Isomer-Specific Analytical Method Development

The unique InChI Key and well-defined spectral data for this compound make it an ideal reference standard for analytical chemistry. Laboratories developing HPLC, LC-MS, or NMR methods to distinguish between closely related 2-aryl-4H-3,1-benzoxazin-4-one positional isomers can use this compound as a certified benchmark. This application is critical in quality control (QC) environments within pharmaceutical development, where confirming the identity of a specific isomer is a regulatory requirement.

Quote Request

Request a Quote for 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.